4-Methyl-2-nitroanisole
Overview
Description
4-Methyl-2-nitroanisole is an aromatic compound with the molecular formula C8H9NO3 It is characterized by a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2)
Mechanism of Action
Target of Action
1-Methoxy-4-methyl-2-nitrobenzene, also known as 4-Methoxy-2-methyl-1-nitrobenzene , is a type of nitrobenzene derivativeNitrobenzene derivatives are generally known to interact with various biological molecules due to their electrophilic nature .
Mode of Action
The mode of action of 1-Methoxy-4-methyl-2-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are known to undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
The molecular weight of the compound is 1671620 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Nitrobenzene derivatives are known to have various biological effects, depending on their specific structures and the biological targets they interact with .
Biochemical Analysis
Biochemical Properties
They can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 1-Methoxy-4-methyl-2-nitrobenzene are currently unknown. Other nitroaromatic compounds have been shown to interact with cellular processes. For example, some nitroaromatic compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Methoxy-4-methyl-2-nitrobenzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Other nitroaromatic compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Other nitroaromatic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of 1-methoxy-4-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide (BBr3) to yield 4-methyl-2-nitrophenol.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Boron tribromide for demethylation.
Oxidation: Potassium permanganate for oxidation of the methyl group.
Major Products:
Reduction: 1-Methoxy-4-methyl-2-aminobenzene.
Substitution: 4-Methyl-2-nitrophenol.
Oxidation: 1-Methoxy-4-carboxy-2-nitrobenzene.
Scientific Research Applications
4-Methyl-2-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the methyl group, making it less reactive in oxidation reactions.
4-Methoxy-2-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Methoxy-2-nitrobenzene: The position of the nitro group influences its chemical behavior and reactivity.
Uniqueness: 4-Methyl-2-nitroanisole is unique due to the presence of all three substituents (methoxy, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-methoxy-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMURXRPLMVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029152 | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-10-8 | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitro-p-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-4-METHYL-2-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B4205T5ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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